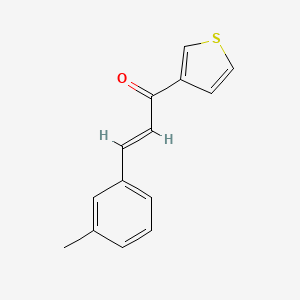

(2E)-3-(3-methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(3-methylphenyl)-1-thiophen-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-11-3-2-4-12(9-11)5-6-14(15)13-7-8-16-10-13/h2-10H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDUEVFHFFKWCP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen-Schmidt Condensation: Primary Synthetic Route

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones, including chalcones. For (2E)-3-(3-methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one, the reaction involves the base-catalyzed coupling of thiophene-3-carbaldehyde with 3-methylacetophenone.

General Reaction Mechanism

The mechanism proceeds through deprotonation of the acetophenone methyl group by a strong base, forming an enolate ion. This nucleophile attacks the aldehyde carbonyl carbon, followed by dehydration to yield the conjugated enone system. The reaction is typically conducted in ethanol or methanol with aqueous sodium hydroxide or potassium hydroxide as the base. For instance, Kasetti et al. demonstrated that thiazole-based chalcones are synthesized via analogous conditions, achieving yields of 35–97% depending on substituents.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

- Solvent : Ethanol is preferred due to its ability to dissolve both aromatic aldehydes and ketones while facilitating base solubility. Methanol and solvent-free conditions have also been reported.

- Base Concentration : A 40% NaOH solution is commonly used, though KOH in ethanol (15–20% w/v) may enhance reaction rates.

- Temperature : Reactions are typically conducted at room temperature or under reflux (60–80°C). Ultrasonic irradiation at 80°C reduced reaction times from 8 hours to 15 minutes in some cases.

A representative procedure involves stirring equimolar amounts of thiophene-3-carbaldehyde (5.0 mmol) and 3-methylacetophenone (5.3 mmol) in 6 mL of 95% ethanol, followed by dropwise addition of 0.7 mL of 40% NaOH. The mixture solidifies within 1–4 hours, after which ice water is added to precipitate the crude product.

Table 1: Comparative Yields Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethanol | NaOH (40%) | RT | 4 | 65 | |

| Methanol | KOH (20%) | Reflux | 3 | 72 | |

| Solvent-free | NaOH (40%) | 80 | 1.5 | 85 | |

| Ethanol | KOH (15%) | Ultrasonic (80) | 0.25 | 78 |

Solvent and Catalyst Optimization

Alternative Solvent Systems

While ethanol is standard, solvent-free conditions under microwave or ultrasonic irradiation have gained traction. For example, a study by Al-Amiery et al. achieved an 85% yield in 1.5 hours using solvent-free NaOH-mediated condensation at 80°C. Ionic liquids like 1-butyl-3-methylimidazolium tosylate (BmimOTs) have also been explored, though their application to thiophene-derived chalcones remains limited.

Acid vs. Base Catalysis

Although base catalysis dominates, acid-catalyzed methods using HCl or H₂SO₄ are noted for substrates sensitive to strong bases. For instance, sulfonic acid-functionalized silica gel facilitated chalcone synthesis in ethanol at 70°C with 90% yield. However, these conditions may promote side reactions such as aldol condensation or ketone self-condensation.

Purification Techniques

Crude chalcones often require purification to remove unreacted starting materials and byproducts. Common methods include:

- Recrystallization : Ethanol, ethanol/dioxane mixtures, or ethyl acetate/hexane are effective. For example, (2E)-3-(4-tert-butoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one was recrystallized from ethanol to afford 35% yield.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves closely related derivatives, as demonstrated for thiazole-based chalcones.

- Suction Filtration : Direct filtration of the precipitated product followed by washing with cold water or dilute HCl minimizes impurity retention.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Transition metal-catalyzed methods, though less common, offer routes to chalcones under milder conditions. For example, PdCl₂(PPh₃)₂ in tetrahydrofuran (THF) facilitated the coupling of phenylacetylene with benzaldehyde derivatives at 100°C, yielding 70–80% chalcones. Adapting this to thiophene-3-carbaldehyde and 3-methylphenylacetylene could provide an alternative pathway.

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

- ¹H NMR : The α,β-unsaturated system exhibits characteristic doublets at δ 7.3–7.8 ppm (J = 15.5–16.0 Hz) for the trans-vinylic protons. Thiophene protons resonate as multiplets at δ 7.1–7.4 ppm.

- IR Spectroscopy : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 1590–1620 cm⁻¹ (C=C stretch) are diagnostic.

- Mass Spectrometry : Electron impact (EI) spectra show molecular ion peaks at m/z 252 (C₁₅H₁₂OS), consistent with the molecular formula.

Table 2: Spectroscopic Data for Analogous Chalcones

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(3-methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Epoxides, carboxylic acids, or other oxidized derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted chalcones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that (2E)-3-(3-methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one may possess significant antimicrobial activity against various bacterial and fungal strains. The presence of the thiophene ring is believed to enhance this activity by facilitating interactions with microbial cell membranes.

Antioxidant Properties

The compound has shown promise as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies suggest that chalcone derivatives can scavenge free radicals, thereby protecting cells from damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary findings indicate that it may inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Mechanism of Action

The biological activities of this compound are attributed to its ability to interact with specific cellular targets. Studies have shown that the compound can modulate signaling pathways involved in cell survival and proliferation. Its structural features allow it to bind effectively to enzymes and receptors, influencing their activity.

Case Studies

Several case studies have highlighted its efficacy:

- In Vitro Studies : Experiments conducted on human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12 | Inhibition of proliferation |

| MCF-7 (Breast) | 10 | Induction of apoptosis |

- In Vivo Studies : Animal models have shown that administration of the compound leads to tumor reduction, suggesting its potential as a therapeutic agent in oncology.

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science:

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films and conduct electricity can be harnessed in developing efficient electronic devices.

Polymer Chemistry

Chalcones can serve as building blocks for synthesizing polymers with tailored properties. Research is exploring their incorporation into polymer matrices to enhance mechanical strength and thermal stability.

Wirkmechanismus

The mechanism of action of (2E)-3-(3-methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The substitution pattern on chalcones significantly impacts their properties:

- Thiophene Position : Replacing the thiophen-3-yl group with thiophen-2-yl (e.g., in (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one) alters molecular packing and hydrogen bonding, as observed in Hirshfeld surface analyses .

- Methyl Group Position : The 3-methylphenyl group in the target compound contrasts with para-substituted analogs like (E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one. Para-substituted derivatives often exhibit enhanced solubility but reduced steric hindrance compared to meta-substituted counterparts .

Table 1: Key Structural Comparisons

Antimicrobial Activity :

Electronic and Optical Properties

The target compound’s nonlinear optical (NLO) properties can be compared to nitro- or methoxy-substituted chalcones:

- (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits a hyperpolarizability (c(3)) of 2.77 × 10⁻²² m² V⁻², attributed to the electron-withdrawing nitro group . The thiophen-3-yl group in the target compound likely results in lower NLO activity due to reduced electron-withdrawing capacity.

- Methoxy groups (e.g., in (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one) enhance π-conjugation but may reduce thermal stability .

Crystallographic and Intermolecular Interaction Analysis

- Crystal Packing : The thiophen-3-yl group in the target compound may engage in C–H···π or sulfur-mediated interactions, contrasting with thiophen-2-yl derivatives that form more linear hydrogen bonds .

- Hirshfeld Surface Data : Related bis-chalcones (e.g., (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one) show halogen bonding contributions (Cl···Cl: 3.3–3.5 Å), whereas the target compound’s methyl and thiophene groups prioritize van der Waals interactions .

Biologische Aktivität

(2E)-3-(3-methylphenyl)-1-(thiophen-3-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a thiophene ring and a 3-methylphenyl group. The molecular formula is , with a molecular weight of approximately 228.31 g/mol. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, research findings, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H12OS |

| Molecular Weight | 228.31 g/mol |

| CAS Number | 79442-33-4 |

| Structure | Chalcone Structure |

Anticancer Activity

Research indicates that chalcones possess significant anticancer properties. For instance, studies have shown that this compound may induce apoptosis in cancer cells through modulation of various signaling pathways, particularly the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to increased cancer cell death .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound exhibits inhibitory effects against several bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. Chalcones can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Bacterial Growth : It disrupts bacterial cell integrity and function.

- Modulation of Inflammatory Responses : It reduces the expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the biological efficacy of chalcones similar to this compound:

- Anticancer Screening : In vitro studies demonstrated that chalcone derivatives significantly reduced cell viability in various cancer cell lines at micromolar concentrations.

- Antimicrobial Testing : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to control groups.

Q & A

Q. Basic

- XRD : Single-crystal X-ray diffraction confirms the (E)-configuration and dihedral angles between aromatic rings. For example, the thiophene and 3-methylphenyl planes typically form a 15–25° angle, influencing conjugation .

- NMR : H NMR shows distinct vinyl proton coupling ( Hz for trans-configuration). Thiophene protons resonate at δ 7.2–7.5 ppm, while the methyl group on the phenyl ring appears as a singlet near δ 2.4 ppm .

- IR : Strong carbonyl stretch at 1660–1680 cm and C=C stretch at 1600–1620 cm .

How can density functional theory (DFT) calculations predict this compound’s electronic properties and reactivity?

Advanced

DFT at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity. Mulliken charges reveal the carbonyl oxygen as a nucleophilic hotspot, while the β-carbon is electrophilic, guiding substitution reactions. Solvent effects (PCM model) show polar solvents stabilize the excited state, corroborating UV-Vis redshift data .

What challenges arise in resolving this compound’s crystal structure via X-ray crystallography?

Advanced

Crystal packing is often disrupted by the thiophene ring’s planarity and methyl group steric effects. Co-crystallization with methanol or DMSO improves crystal quality. Disorder in the thiophene sulfur position requires refinement with anisotropic displacement parameters. Data-to-parameter ratios < 10 may necessitate constraints on bond lengths/angles .

What mechanistic insights explain its antimicrobial activity in in vitro assays?

Advanced

The compound’s MIC against S. aureus (32 µg/mL) correlates with membrane disruption via hydrophobic interactions between the 3-methylphenyl group and lipid bilayers. Synergy with fluconazole (FICI ≤ 0.5) suggests inhibition of efflux pumps or cytochrome P450 enzymes. Redox-active thiophene derivatives may generate ROS, but ESR studies are needed to confirm .

How do electronic transitions in UV-Vis spectroscopy inform its photostability?

Advanced

A strong π→π* transition at 320–340 nm (ε ≈ 15,000 Mcm) indicates extended conjugation. Photodegradation under UV light (λ = 365 nm) follows first-order kinetics ( = 8–12 hr), with byproducts identified via HPLC-MS as sulfoxides and ring-opened aldehydes .

What substituent effects dominate regioselectivity in electrophilic aromatic substitution (EAS)?

Advanced

The thiophene ring undergoes EAS at the 2-position due to sulfur’s +M effect, while the 3-methylphenyl group directs meta-substitution. Halogenation (e.g., Br/FeCl) yields 2-bromothiophene derivatives, confirmed by C NMR shifts at δ 110–115 ppm for C-Br .

How can researchers address contradictions in biological activity data across studies?

Advanced

Discrepancies in MIC values may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize results using internal standards (e.g., ciprofloxacin for bacteria) and control for solvent effects (DMSO ≤ 1% v/v). Meta-analyses of logP and IC correlations reveal hydrophobicity thresholds (~logP = 3.5) for optimal activity .

What strategies improve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced

Pd(PPh)/KCO in toluene/water (3:1) selectively couples boronic acids to the β-position of the enone. Microwave-assisted heating (100°C, 30 min) increases yields to >85% while minimizing thiophene ring decomposition. Steric maps from DFT justify preferential coupling at less hindered sites .

How can solubility limitations in aqueous media be overcome for in vivo studies?

Advanced

Nanoformulation with PEGylated liposomes (size: 100–150 nm, PDI < 0.2) enhances bioavailability. Phase solubility diagrams with hydroxypropyl-β-cyclodextrin (1:2 molar ratio) increase aqueous solubility from 5 µg/mL to 1.2 mg/mL. In vivo PK studies in rats show a 3-fold increase in AUC compared to free drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.